

# The Discovery and Development of ABBV-467: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ABBV-467 is a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Developed by AbbVie, this compound showed significant promise in preclinical models of hematologic malignancies by inducing apoptosis in cancer cells dependent on MCL-1 for survival. However, its clinical development was halted during a first-in-human Phase 1 trial due to observations of cardiac toxicity, specifically increases in cardiac troponin levels in patients. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical findings for ABBV-467, intended for professionals in the field of drug discovery and development.

### **Introduction: Targeting MCL-1 in Oncology**

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[1][2] In many cancers, the overexpression of anti-apoptotic proteins is a key mechanism of survival and resistance to therapy. Myeloid Cell Leukemia-1 (MCL-1) has emerged as a critical survival factor in various hematologic malignancies, including multiple myeloma and acute myeloid leukemia, as well as some solid tumors.[3][4] Its role in promoting tumor cell survival and conferring resistance to conventional chemotherapies and other targeted agents has made it a compelling target for anticancer drug development.[5]



### **Discovery and Medicinal Chemistry**

The development of **ABBV-467** stemmed from the need for a highly potent and selective MCL-1 inhibitor with pharmacokinetic properties suitable for intravenous administration.[6] The rationale was to create a compound with a short half-life that could induce rapid apoptosis in tumor cells, minimizing off-target and on-target toxicities in normal tissues.[6]

**ABBV-467** is a macrocyclic molecule, a structural feature often employed to pre-organize a compound into a bioactive conformation for high-affinity binding to a target protein.[7][8] The synthesis of **ABBV-467** is a complex, multi-step process.

#### **Chemical Synthesis Workflow**

The synthesis of **ABBV-467** is a convergent process, characterized by a total of 32 steps with the longest linear sequence being 20 steps.[7] Key strategic elements of the synthesis include a hindered biaryl cross-coupling, an enantioselective hydrogenation, and a conformationally-driven macrocyclization via C-O bond formation.[7]





Click to download full resolution via product page

Figure 1: High-level synthetic workflow for ABBV-467.



### **Mechanism of Action**

ABBV-467 functions by selectively binding to the BH3-binding groove of the MCL-1 protein with very high affinity.[5] This action mimics the binding of pro-apoptotic BH3-only proteins like BIM and PUMA.[1] By occupying this groove, ABBV-467 displaces these pro-apoptotic partners, liberating them to activate the effector proteins BAX and BAK.[1] The activation of BAX and BAK leads to their oligomerization at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[2] This event is a point of no return in the apoptotic cascade, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates caspases and executes programmed cell death.[2]





Click to download full resolution via product page

Figure 2: ABBV-467 mechanism of action in the intrinsic apoptosis pathway.



## Preclinical Development In Vitro Studies

The preclinical evaluation of **ABBV-467** demonstrated its high potency and selectivity for MCL-1.

The binding affinity of **ABBV-467** to MCL-1 and other BCL-2 family proteins was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: TR-FRET Binding Assay[9]

- Principle: This competitive binding assay measures the ability of a test compound to disrupt
  the interaction between a terbium-labeled MCL-1 protein (donor fluorophore) and a
  fluorescently labeled BH3 peptide (e.g., from the BIM protein; acceptor fluorophore).
  Inhibition of this interaction leads to a decrease in the FRET signal.
- Materials:
  - Recombinant terbium-labeled human MCL-1 protein.
  - Dye-labeled BIM BH3 peptide.
  - Assay buffer (e.g., PBS with 0.01% Tween-20).
  - ABBV-467 serially diluted in DMSO.
  - 384-well microplates.
  - Fluorescence plate reader capable of TR-FRET measurements.
- Procedure:
  - A master mix of terbium-MCL-1 and dye-labeled BIM peptide is prepared in assay buffer.
  - Test compound dilutions are dispensed into the microplate wells.
  - The master mix is added to each well.



- The plate is incubated at room temperature, protected from light, for a defined period (e.g., 2 hours).
- The TR-FRET signal is measured on a plate reader.
- IC50 values are calculated from the dose-response curves and converted to Ki values.

Data Presentation: Binding Affinity of ABBV-467

| Protein                                         | Binding Affinity (Ki, nM) |
|-------------------------------------------------|---------------------------|
| MCL-1                                           | <0.01                     |
| BCL-2                                           | >247                      |
| BCL-xL                                          | >642                      |
| BCL-w                                           | >200                      |
| BCL2-A1                                         | >200                      |
| Table 1: Binding efficition of ABBV 467 for BCI |                           |

Table 1: Binding affinities of ABBV-467 for BCL-

2 family proteins. Data sourced from[4][5].

ABBV-467 demonstrated potent induction of apoptosis in MCL-1-dependent cancer cell lines.

Experimental Protocol: Cell Viability Assay[5]

- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
- · Cell Lines:
  - Multiple Myeloma (MM): AMO-1, H929, OPM-2
  - Acute Myeloid Leukemia (AML): MV4-11, OCI-AML2
- Procedure:



- Cells are seeded in 96-well plates.
- Cells are treated with a serial dilution of ABBV-467 for a specified time (e.g., 24-72 hours).
- CellTiter-Glo® reagent is added to the wells.
- Luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
- EC50 values are determined from the dose-response curves.

Data Presentation: Cellular Efficacy of ABBV-467

| Cell Line                                                                                           | Cancer Type               | Cellular Activity (EC50,<br>nM) |
|-----------------------------------------------------------------------------------------------------|---------------------------|---------------------------------|
| AMO-1                                                                                               | Multiple Myeloma          | 0.16                            |
| H929                                                                                                | Multiple Myeloma          | 0.47                            |
| MV4-11                                                                                              | Acute Myeloid Leukemia    | 3.91                            |
| DLD-1                                                                                               | Colorectal Adenocarcinoma | >10,000                         |
| Table 2: In vitro cellular activity of ABBV-467 in various cancer cell lines. Data sourced from[4]. |                           |                                 |

#### **In Vivo Studies**

**ABBV-467** demonstrated significant anti-tumor activity in xenograft models of human hematologic malignancies.

Experimental Protocol: Multiple Myeloma Xenograft Model[5][10]

 Principle: To evaluate the in vivo efficacy of ABBV-467, human multiple myeloma or AML cells are implanted into immunodeficient mice, and tumor growth is monitored following treatment.



- Animal Models:
  - Female C.B-17 SCID-beige mice for AMO-1, OPM-2, H929, and OCI-AML2 xenografts.
  - Female NSG mice for MV4-11 systemic models.[5]
- Procedure:
  - Cancer cells are harvested during the logarithmic growth phase.
  - A suspension of cells (e.g., 10<sup>6</sup> cells) is injected subcutaneously into the flank of the mice, often in a mixture with Matrigel.[11][12]
  - Tumors are allowed to establish to a certain volume (e.g., ~200 mm<sup>3</sup>).[10]
  - Mice are randomized into vehicle control and treatment groups.
  - ABBV-467 is administered intravenously (IV) at specified doses and schedules.
  - Tumor volume is measured regularly using calipers.
  - Tumor growth inhibition (TGI) is calculated.

Data Presentation: In Vivo Efficacy of ABBV-467 Monotherapy



| Xenograft Model | Dose (mg/kg, IV) | Dosing Schedule | Tumor Growth<br>Inhibition (%) |
|-----------------|------------------|-----------------|--------------------------------|
| AMO-1 (MM)      | 3.13             | Single Dose     | 46                             |
| AMO-1 (MM)      | 6.25             | Single Dose     | ~70 (estimated from graph)     |
| AMO-1 (MM)      | 12.5             | Single Dose     | 97 (complete regression)       |
| OPM-2 (MM)      | 12.5             | Q7D x 3         | 85                             |
| NCI-H929 (MM)   | 12.5             | Single Dose     | Complete Response              |

Table 3: In vivo antitumor activity of ABBV-467 as a single agent in multiple myeloma xenograft models. Data sourced from[4][5].

**ABBV-467** also showed significant tumor growth inhibition when used in combination with venetoclax or 5-azacitidine in an OCI-AML2 xenograft model that was resistant to monotherapy.[4]

### **Preclinical Pharmacokinetics and Pharmacodynamics**

Preclinical studies in mice indicated that **ABBV-467** had a pharmacokinetic profile consistent with its design as a short-half-life agent.[6] Pharmacodynamic studies in humanized MCL-1 (huMcl-1) mice treated with **ABBV-467** showed a dose-dependent increase in plasma cardiac-specific Troponin T levels and a decrease in cardiac output.[13][14] Additionally, higher doses were associated with a decrease in white blood cell count and an increase in red blood cell and platelet counts.[13]

# Clinical Development First-in-Human Phase 1 Trial (NCT04178902)



**ABBV-467** was advanced to a first-in-human, multicenter, open-label, dose-escalation Phase 1 clinical trial (NCT04178902) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in adult patients with relapsed/refractory multiple myeloma.[5][15]

Clinical Trial Design



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]



- 4. Abbvie's Mcl-1 inhibitor ABBV-467 shows efficacy in tumor models | BioWorld [bioworld.com]
- 5. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate
  Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model PMC
  [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. yeasenbio.com [yeasenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. MCL1 modulates mTORC1 signaling to promote bioenergetics and tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Discovery and Development of ABBV-467: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15583252#abbv-467-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com